(R)-2-(Dimethylamino)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(dimethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYOIFVBYZNUNW-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157431-09-9 | |
| Record name | (2R)-2-(dimethylamino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Stereoselective Preparation of R 2 Dimethylamino Propanoic Acid
Methodologies for Enantioselective Synthesis
The enantioselective synthesis of chiral molecules like (R)-2-(Dimethylamino)propanoic acid is paramount to ensure the desired stereochemical purity. Various strategies have been developed to control the formation of the stereogenic center at the α-carbon.
Asymmetric Catalysis Approaches
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. Transition-metal catalysts, paired with chiral ligands, are frequently employed for this purpose. For the synthesis of chiral amino acid derivatives, methods like asymmetric hydrogenation and hydroamination are particularly relevant.
For instance, rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid precursors is a powerful technique. Chiral phosphine (B1218219) ligands, such as those from the Josiphos family, can be used with a rhodium source (e.g., [Rh(NBD)₂]BF₄) to achieve high yields and excellent enantioselectivities (up to 99% ee) for a variety of N-protected β,β-disubstituted dehydroamino acids. researchgate.net Similarly, rhodium-catalyzed intermolecular hydroamination can be achieved with chiral BINAP ligands, affording phenethylamine (B48288) products with good enantioselectivity. acs.org Another approach involves the zinc-catalyzed asymmetric addition of functional groups to aldehydes, where chiral ligands like (R,R)-ProPhenol or (R)-BINOL can direct the stereochemical outcome with high precision. mdpi.com
| Catalytic System | Reaction Type | Chiral Ligand Example | Precursor Type | Typical Enantiomeric Excess (ee) |
| Rhodium (Rh) | Asymmetric Hydrogenation | Josiphos | Dehydroamino acids | Up to 99% researchgate.net |
| Rhodium (Rh) | Hydroamination | BINAP | Vinyl arenes | Up to 81% acs.org |
| Zinc (Zn) | Asymmetric Addition | (R,R)-ProPhenol, (R)-BINOL | Aldehydes | 97-99% mdpi.com |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliary-mediated synthesis is a well-established strategy where an achiral substrate is covalently bonded to a chiral molecule (the auxiliary). du.ac.in The auxiliary then directs the stereochemistry of subsequent reactions before being cleaved to yield the enantiomerically enriched product.
A prominent example is the use of Evans' oxazolidinone auxiliaries. scribd.com An achiral propionyl group, for instance, can be attached to a chiral oxazolidinone. Deprotonation forms a chiral enolate, which then reacts diastereoselectively with electrophiles. orgsyn.org Subsequent hydrolysis removes the auxiliary, which can often be recovered, yielding the chiral carboxylic acid. orgsyn.org Other widely used auxiliaries include Oppolzer's camphorsultam and pseudoephedrine, which can be N-acylated and undergo highly diastereoselective alkylations to produce α-substituted products. researchgate.net
| Chiral Auxiliary | Auxiliary Class | Typical Reaction | Key Feature |
| Evans' Oxazolidinone | Oxazolidinone | Aldol (B89426) Condensation, Alkylation | Forms a rigid chelated enolate, providing excellent facial selectivity. orgsyn.org |
| Pseudoephedrine | Amino Alcohol | Alkylation | Inexpensive, available as both enantiomers, and products are easily converted to acids, alcohols, or ketones. researchgate.net |
| Oppolzer's Camphorsultam | Sultam | Alkylation, Acylation | Highly crystalline derivatives often allow for purification by recrystallization. researchgate.net |
Enzymatic Synthesis Pathways from Simpler Substrates
Biocatalysis offers a powerful and environmentally friendly route to chiral compounds, leveraging the high chemo-, regio-, and enantioselectivity of enzymes. researchgate.net Enzymes can be used to resolve racemic mixtures or to asymmetrically transform achiral substrates into chiral products. mdpi.com
For the synthesis of chiral amino acids and their derivatives, several classes of enzymes are effective. Acyltransferases can selectively acylate one enantiomer in a racemic mixture, allowing for the separation of the remaining enantiomer. google.com Dehydrogenases, such as D-lactate dehydrogenase (D-LDH), can perform enantioselective reductions of keto acids to produce chiral hydroxy acids, which can be precursors to amino acids. researchgate.net These reactions often employ a cofactor regeneration system, for example, using formate (B1220265) dehydrogenase (FDH) to recycle NAD⁺ to NADH, making the process economically viable on a larger scale. researchgate.net
| Enzyme Class | Reaction Type | Example | Advantage |
| Dehydrogenases | Asymmetric Reduction | D-Lactate Dehydrogenase (D-LDH) reduces a keto acid. researchgate.net | High enantiomeric excess (>99%) and can be run in continuous processes using membrane reactors. mdpi.com |
| Acyltransferases | Kinetic Resolution | An acyltransferase from Rhodococcus erythropolis selectively forms a hydroxamic acid from one enantiomer of an amide. google.com | Operates under mild conditions; separation of product and remaining substrate is straightforward. google.com |
| Reductases | Asymmetric Reduction | Microbial reductases reduce keto esters to chiral hydroxy esters. mdpi.com | Can achieve high yields (>80%) and excellent enantiomeric excess (>94%). mdpi.com |
Stereoretentive Transformations Utilizing Chiral Precursors
One of the most direct methods to synthesize this compound is to start from a readily available chiral precursor that already possesses the correct stereochemistry at the α-carbon. D-alanine, which has the (R)-configuration, is an ideal starting material.
The synthesis involves a transformation of the primary amino group of D-alanine into a dimethylamino group. This reaction is a stereoretentive process, meaning the configuration of the chiral center is preserved throughout the conversion. A common method for this N,N-dimethylation is reductive amination. This process does not affect the stereogenic center, thus efficiently converting (R)-alanine (D-alanine) into this compound (N,N-dimethyl-D-alanine). google.com This approach is advantageous as it leverages the "chiral pool," using a naturally occurring and inexpensive chiral molecule as the foundation for the synthesis. google.com
Derivatization Strategies for this compound Precursors
Derivatization is a key step in chemical synthesis, used here to describe the modification of a precursor molecule to install the required functional groups of the target compound.
Functionalization of Carboxylic Acid Moiety
The carboxylic acid group of this compound is a key site for chemical modification, enabling the formation of a variety of derivatives such as esters and amides. These functionalization reactions are crucial for incorporating this chiral building block into larger molecules, such as peptides or other biologically active compounds.
One common transformation is esterification. For instance, the methyl ester can be synthesized by reacting the N-protected amino acid with methanol (B129727) in the presence of a catalyst like thionyl chloride (SOCl₂). tandfonline.com This conversion is often performed to facilitate purification or to modify the compound's solubility and reactivity for subsequent synthetic steps. tandfonline.com
Amide bond formation is another critical functionalization. This is typically achieved through coupling reactions with various amines. Modern methods often employ carbodiimide (B86325) reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in conjunction with an activating agent like 4-(Dimethylamino)pyridine (DMAP). researchgate.net This approach allows for the formation of amides under mild conditions. researchgate.net
More advanced methodologies for carboxylic acid functionalization have also been developed, including metallaphotoredox catalysis. princeton.edu These methods can enable transformations like alkylation, arylation, and amination directly from the native carboxylic acid, often using first-row transition metals like nickel and copper. princeton.edu While specific application to this compound is not detailed, these general protocols represent the forefront of carboxylic acid modification. princeton.edu
The table below summarizes common methods for the functionalization of the carboxylic acid moiety.
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Esterification | Methanol, Thionyl Chloride (SOCl₂) | Methyl Ester | tandfonline.com |
| Amide Coupling | Amine, EDC, DMAP | Amide | researchgate.net |
| Decarboxylative Functionalization | Metallaphotoredox Catalysis (e.g., Ni, Cu) | Alkylated, Arylated, or Aminated Products | princeton.edu |
Functionalization of Amino Group (e.g., N-protection)
The dimethylamino group of this compound is typically stable and unreactive under many conditions. However, in the context of synthesizing this molecule from a precursor like (R)-alanine or (R)-2,3-diaminopropanoic acid, the primary or secondary amino group requires protection before or after the methylation step. Protecting groups are essential in peptide synthesis and other complex molecular constructions to prevent unwanted side reactions.
A widely used protecting group for amino acids is the benzyloxycarbonyl (Z or Cbz) group. tandfonline.com This group can be introduced to a precursor amino acid, and after subsequent modifications like N-methylation, the final protected compound, such as N-benzyloxycarbonyl-(S)-2-amino-3-(dimethylamino)propanoic acid, is obtained. tandfonline.com
tert-Butyloxycarbonyl (Boc): Introduced using Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, it is stable to a wide range of conditions but is easily removed with acid.
9-Fluorenylmethyloxycarbonyl (Fmoc): This is a base-labile protecting group, often used in solid-phase peptide synthesis. ub.eduresearchgate.net
The choice of protecting group is critical for orthogonal protection schemes, where different protecting groups can be removed selectively without affecting others in the molecule. researchgate.net For instance, the Fmoc group can be paired with the acid-labile Boc group or the hydrogenolysis-labile Z group to allow for selective deprotection and functionalization at different sites. researchgate.net
The table below lists common N-protecting groups relevant to the synthesis and functionalization of amino acids.
| Protecting Group | Abbreviation | Cleavage Conditions | Reference |
| Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | tandfonline.com |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | researchgate.net |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | ub.eduresearchgate.net |
Resolution Techniques for Enantiopure this compound
Obtaining this compound in high enantiomeric purity is critical for its application in stereospecific synthesis. The separation of a racemic mixture into its constituent enantiomers is known as resolution. bath.ac.uk
A classical and widely used method for resolving racemic acids is diastereomeric salt formation . psu.edu This involves reacting the racemic acid with a single enantiomer of a chiral base. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. psu.edu This difference allows for their separation by fractional crystallization. After separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with an achiral acid. A common resolving agent for acidic compounds is (R)- or (S)-1-phenylethylamine. For resolving racemic bases, chiral acids like L-tartaric acid are used. researchgate.net
Kinetic resolution is another powerful technique. This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. bath.ac.uk One of the most effective forms of kinetic resolution is enzymatic resolution. Enzymes, being inherently chiral, can selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. google.com For example, lipases are often used for the enantioselective transesterification of racemic alcohols, a process that could be adapted for precursors to this compound. google.com
Dynamic kinetic resolution (DKR) is an enhancement of kinetic resolution. In DKR, the less reactive enantiomer is continuously racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer, overcoming the 50% maximum yield limitation of standard kinetic resolution. bath.ac.uk
The following table provides a summary of key resolution techniques.
| Resolution Technique | Principle | Example Application | Reference |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Resolution of racemic acids with chiral amines or racemic bases with chiral acids like tartaric acid. | psu.eduresearchgate.net |
| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst or reagent. | Enzymatic resolution using lipases to selectively acylate one enantiomer of an alcohol. | bath.ac.ukgoogle.com |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer. | Conversion of a racemate to a single enantiomer with theoretical yields up to 100%. | bath.ac.uk |
Chiroptical Properties and Stereochemical Elucidation of R 2 Dimethylamino Propanoic Acid
Chiral Purity Assessment Methodologies (e.g., Enantiomeric Excess Determination)
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in excess of the other. Determining the enantiomeric purity of (R)-2-(Dimethylamino)propanoic acid is crucial for many applications, as the biological and chemical properties of enantiomers can differ significantly. mdpi.com
Several analytical techniques are used to determine enantiomeric excess:
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for separating enantiomers. mdpi.comtandfonline.com The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and allowing for their quantification. For example, the enantiomers of 2-(3-indolyl)propionic acid were separated by HPLC on a chiral column. tandfonline.com
NMR Spectroscopy with Chiral Shift Reagents: In Nuclear Magnetic Resonance (NMR) spectroscopy, chiral lanthanide shift reagents can be used to differentiate between enantiomers. These reagents form diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum that can be integrated to determine the enantiomeric ratio.
Gas Chromatography (GC) with Chiral Columns: Similar to chiral HPLC, chiral GC columns can be used to separate volatile enantiomers.
Luminescence-Based Methods: Novel methods for determining enantiomeric excess involve the use of luminescent techniques. These can include using chiral luminescent probes or analyzing the luminescence characteristics of the chiral compound itself, which can be dependent on the enantiomeric excess. google.com
The following table summarizes data from a study on the separation of diastereomeric propionates, which is a common strategy for determining enantiomeric excess. The diastereomers are separated, and then the desired enantiomer is obtained through a subsequent chemical step.
| Diastereomer | Retention Time (min) | Diastereomeric Excess (%) |
| Less-polar | 51.0 | 98.6 |
| More-polar | 54.2 | 96.7 |
Table 1: HPLC separation of diastereomeric (S)-1-phenylethyl 2-(3-indolyl)propionate. Data from Katayama et al. tandfonline.com
Stereochemical Stability and Epimerization Studies
The stereochemical stability of this compound refers to its ability to resist racemization, the process by which an enantiomerically pure sample converts into a racemic mixture (a 50:50 mixture of both enantiomers). This process, also known as epimerization when it occurs at one of several stereocenters, is a critical consideration in the synthesis, storage, and application of chiral compounds.
Studies on related compounds provide insights into the potential for epimerization. For example, the epimerization rate of a cobalt complex of (S)-2,3-diaminopropanoic acid was found to be first-order in hydroxide (B78521) ion concentration, with a rate constant (kE) of 3.8 × 10⁻² dm³ mol⁻¹ s⁻¹ at 25 °C. rsc.org However, the same study noted that no epimerization was observed after at least 3 hours in 6 M HCl at 45 °C, indicating that the stereochemical stability is highly dependent on the pH and temperature. rsc.org
The energy barrier to epimerization can be experimentally determined. For instance, the energy barrier for the epimerization between the diastereomers of a related aza-Michael reaction product was measured to be a Gibbs free energy of activation (ΔG‡) of 21.45 kcal/mol, with a half-life of 17.1 hours in ethanol (B145695) at 301 K. researchgate.net
Factors that can influence the stereochemical stability of this compound include:
Temperature: Higher temperatures generally increase the rate of epimerization.
pH: Both acidic and basic conditions can catalyze epimerization, with the specific mechanism and rate depending on the compound's structure.
Solvent: The polarity and protic nature of the solvent can influence the stability of the transition state for epimerization.
Presence of Catalysts: Certain catalysts can lower the energy barrier for epimerization.
The following table presents data on the epimerization of a related cobalt complex, highlighting the influence of reaction conditions on stereochemical stability.
| Condition | Observation |
| 10 mM NaOH | Epimerization observed, with a diastereoisomer ratio (KC = [Λ-R]/[Λ-S]) of 0.77(2) at equilibrium. rsc.org |
| 6 M HCl at 45 °C | No epimerization observed after at least 3 hours. rsc.org |
Table 2: Stereochemical stability of a Λ-[(en)₂Co(S-A₂prO)]²⁺ complex ion under different conditions. Data from Barfod et al. rsc.org
Chemical Reactivity and Derivative Synthesis of R 2 Dimethylamino Propanoic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily participates in esterification, amidation, and decarboxylation reactions under appropriate conditions.
Ester Formation and Transesterification
The conversion of the carboxylic acid group of (R)-2-(Dimethylamino)propanoic acid into an ester is a fundamental transformation. This can be achieved through several standard synthetic protocols.
Direct Esterification: Acid-catalyzed esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). The reaction with methanol (B129727), for instance, would yield methyl (R)-2-(dimethylamino)propanoate. Optimization of reaction conditions, such as temperature control (e.g., reflux at 60–80°C), is crucial to maximize yield and minimize side reactions like hydrolysis.
Carbodiimide-Mediated Esterification: A milder and often more efficient method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). acs.orgmdpi.com These reagents activate the carboxylic acid, allowing for reaction with an alcohol under the promotion of a catalyst, typically 4-(dimethylamino)pyridine (DMAP). acs.orgmdpi.com This method is widely used in the synthesis of esters from N-protected amino acids. acs.org
Transesterification is another important reaction, involving the conversion of one ester into another by reacting it with an alcohol. epo.org This process can be catalyzed by acids, bases, or enzymes. epo.orggoogle.com Enzyme-catalyzed transesterification is particularly valuable for its high enantioselectivity. Hydrolase enzymes can be used in aqueous solutions with a donor alcohol to preferentially convert one enantiomer of a racemic ester mixture into a new ester, which can then be separated. epo.org For example, a water-soluble ester of a 2-substituted propanoic acid can be reacted in the presence of a hydrolase and a donor alcohol to produce a less water-soluble product ester enriched in one enantiomer. epo.org
Table 1: Selected Methods for Ester Formation
| Method | Reagents | Catalyst | Typical Conditions | Ref. |
|---|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol) | H₂SO₄ or p-TSA | Reflux (60-80°C) | |
| Carbodiimide (B86325) Coupling | Alcohol, EDCI or DCC | DMAP | CH₂Cl₂, 0°C to room temp. | acs.orgresearchgate.net |
| Enzyme-Catalyzed Transesterification | Donor Alcohol | Hydrolase Enzyme | Aqueous solution | epo.org |
Amide Bond Formation
The formation of an amide bond by coupling the carboxylic acid of this compound with a primary or secondary amine is a cornerstone of peptide chemistry and organic synthesis. researchgate.net The reaction requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. researchgate.netresearchgate.net
A prevalent strategy relies on carbodiimide coupling agents, such as EDCI, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBT) or OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) to suppress side reactions and minimize racemization. researchgate.netunistra.fr The process involves the in-situ formation of a reactive acylating intermediate which then readily reacts with the amine to form the desired amide. researchgate.net For example, the condensation of a related propanoic acid derivative with various amines has been successfully achieved using EDCI and DMAP. researchgate.net Other powerful coupling reagents developed for amide synthesis include phosphonium (B103445) salts like BOP and PyBOP, and uronium/guanidinium salts like HBTU and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). researchgate.netrsc.orgtandfonline.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Notes | Ref. |
|---|---|---|---|
| Carbodiimides | DCC, EDCI | Widely used, EDCI byproducts are water-soluble, facilitating purification. | researchgate.netrsc.org |
| Phosphonium Salts | BOP, PyBOP | Highly efficient activators. | researchgate.net |
| Uronium/Guanidinium Salts | HBTU, HATU, TBTU | Known for rapid coupling and high yields. | researchgate.nettandfonline.com |
Reactions at the Dimethylamino Group
The tertiary nitrogen atom of the dimethylamino group is nucleophilic and basic, allowing it to undergo reactions such as quaternization and N-oxidation.
Quaternization Reactions
Quaternization involves the alkylation of the tertiary dimethylamino group to form a quaternary ammonium (B1175870) salt. This reaction typically proceeds by treating the amine with an alkyl halide (e.g., methyl iodide, ethyl iodide, or butyl iodide). nih.govresearchgate.net The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond.
Kinetic studies on the quaternization of polymers containing dimethylaminoethyl groups show that the reaction rate is dependent on the temperature and the nature of the alkyl halide. researchgate.net As expected, the rate of quaternization increases with rising temperature. researchgate.net This conversion of the tertiary amine to a permanently charged quaternary ammonium salt significantly alters the molecule's physical properties, such as its solubility.
Table 3: Quaternization Reaction Details
| Reactant | Alkylating Agent | Product | Ref. |
|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | (R)-2-(Trimethylammonio)propanoate Iodide | nih.govnii.ac.jp |
| This compound | 1-Iodobutane (C₄H₉I) | (R)-2-(Butyldimethylammonio)propanoate Iodide | researchgate.net |
N-Oxidation Studies
The tertiary dimethylamino group can be oxidized to its corresponding N-oxide using various oxidizing agents, such as hydrogen peroxide or peroxy acids. The resulting N-oxide is a polar functional group where the oxygen atom bears a partial negative charge and the nitrogen atom a partial positive charge.
The chemistry of N-oxides is well-established. For example, trimethylamine (B31210) N-oxide is a known compound, and its reaction with acetic anhydride (B1165640) is a key step in the Polonovski reaction. researchgate.net This reaction ultimately leads to the demethylation of the amine. The formation of the N-oxide of this compound would create a new chiral center if the nitrogen atom's substituents are different, though in this case, the two methyl groups prevent this. The N-oxide derivative itself can serve as an intermediate in further synthetic transformations. researchgate.net
Demethylation and Deamination Pathways
The chemical reactivity of this compound, also known as (R)-N,N-Dimethylalanine, involves transformations at the dimethylamino group, specifically demethylation and deamination. These pathways are crucial for the metabolic processing of similar compounds and for the synthesis of new derivatives.
Demethylation: The removal of one or both methyl groups from the tertiary amine is a known metabolic and synthetic pathway. In synthetic contexts, demethylation of N,N-dimethylamino compounds can be achieved under various conditions. For instance, methods for demethylating related complex molecules often involve acidic or alkaline conditions. google.com One patented process describes the demethylation of (2R, 3R)-[3-(3-p-methoxyphenyl)-2-methyl amyl]-dimethyl amine using acid or alkali to yield the corresponding phenol. google.com Another approach involves using thiol-based reagents; for example, 3-mercaptopropionic acid has been used for the demethylation of aromatic methyl ethers containing amino groups. google.com Research has also documented the N-demethylation of related amino acid derivatives, such as (S)-2-(Dimethylamino)-3-(3-thienyl)propanoic acid, as part of a reaction sequence. acs.org
Deamination: Deamination of amino acids typically involves the removal of the amino group. In the case of this compound, enzymatic pathways offer a specific route for transformation. The enzyme L-methionine γ-lyase has been shown to catalyze the α,β-elimination of the L-enantiomer of 2-amino-3-(N,N-dimethylamino)propionic acid. tandfonline.com This reaction results in the cleavage of the Cβ-N bond to produce pyruvate, ammonia, and dimethylamine. tandfonline.com While this specific study focused on the L-isomer, it highlights a potential enzymatic pathway for the deamination of N,N-dimethylated amino acids. It is noteworthy that the same enzyme is inert toward L-2,3-diaminopropionic acid, indicating a degree of substrate specificity for the N-substituted amine. tandfonline.com
| Reaction Pathway | Reagents/Conditions | Products |
| Demethylation | Acid or Alkali | N-methylated or des-methyl derivative |
| Enzymatic Deamination (α,β-elimination) | L-Methionine γ-lyase | Pyruvate, Ammonia, Dimethylamine |
Reactions at the Alpha-Chiral Center
The stereochemical integrity of the alpha-chiral center in this compound is a critical aspect of its chemical identity. Reactions at this center can lead to retention, inversion, or racemization of the stereochemistry.
The acidity of the α-proton is a key factor in the potential for racemization. Base-catalyzed racemization can occur through the deprotonation of the α-proton to form a planar enolate intermediate. The presence of the adjacent protonated dimethylamino group can enhance the acidity of this α-proton, making it susceptible to abstraction even by weak bases. ru.nl This mechanism is a common pathway for the racemization of α-substituted carboxylic acids. ru.nl
Synthetically, the alpha-chiral center can be the target of various transformations to create new stereogenic centers or modify the existing one. For example, the alkylation of chiral enolates derived from amino acids is a powerful method for synthesizing new α-amino acids with high diastereoselectivity. While not specific to this compound, the general principle involves the use of a chiral auxiliary to direct the approach of an electrophile to the enolate. uclan.ac.uk Similarly, asymmetric fluorination has been achieved on chiral imide enolates derived from related acid systems to create an α-fluoro substituent with high diastereomeric excess. researchgate.net These methods underscore the potential for stereoselective functionalization at the alpha position, assuming a suitable synthetic strategy is employed to control the stereochemical outcome.
| Transformation | Key Principle | Potential Outcome |
| Racemization | Base-catalyzed α-proton abstraction | Loss of stereochemical integrity (formation of a racemic mixture) |
| Asymmetric Alkylation | Use of chiral auxiliaries to direct electrophilic attack | Formation of new α-substituted amino acids with controlled stereochemistry |
| Asymmetric Fluorination | Electrophilic fluorination of a chiral enolate | Introduction of a fluorine atom at the α-position with controlled stereochemistry |
Multi-Component Reactions Incorporating this compound Scaffold
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. acs.orgacs.org The scaffold of this compound, as a chiral amino acid, is a valuable building block for such reactions, enabling the synthesis of diverse and stereochemically defined products.
Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction are cornerstone MCRs in the synthesis of peptide-like structures and other complex molecules. acs.orgacs.org In the Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. This compound can serve as the carboxylic acid component, introducing its chiral backbone into the final product. The versatility of the Ugi reaction allows for a wide range of starting materials, making it highly suitable for creating libraries of complex compounds. acs.org
Petasis Reaction: The Petasis borono-Mannich (Petasis) reaction is a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid to yield substituted amines. nih.govacs.org While the amino acid itself might not be a direct component in the most common form of this reaction, its derivatives can be synthesized using this method. For example, the Petasis reaction has been employed in the synthesis of N-substituted α-amino acids by reacting an amine, a boronic acid, and glyoxylic acid. nih.gov This demonstrates the utility of MCRs in accessing derivatives that incorporate the core α-amino acid structure. The reaction's ability to create highly functionalized amines with multiple stereocenters efficiently makes it a valuable synthetic tool. acs.org
The incorporation of the this compound scaffold into MCRs provides a direct route to complex molecules with a predefined stereocenter, which is of significant interest in medicinal chemistry and materials science.
| Multi-Component Reaction | Components | Role of Amino Acid Scaffold |
| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Serves as the chiral carboxylic acid component |
| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | Serves as the chiral carboxylic acid component |
| Petasis Reaction | Amine, Carbonyl, Boronic Acid | The α-amino acid product can be synthesized via this reaction using glyoxylic acid |
Ligand Design and Metal Complexation Studies Involving R 2 Dimethylamino Propanoic Acid
Chiral Ligand Architectures Incorporating the (R)-2-(Dimethylamino)propanoic Acid Scaffold
The development of chiral ligands is a cornerstone of asymmetric catalysis. The enantiopure backbone of this compound provides a versatile starting point for creating a variety of ligand architectures. Researchers have successfully incorporated this scaffold into more complex molecular frameworks to modulate the steric and electronic properties of the resulting ligands.
One notable strategy involves the use of this compound in the synthesis of more complex chiral molecules. For instance, it has been used as a precursor in the synthesis of enantiopure (+)-(S)-2-amino-3-(dimethylamino)propanoic acid dihydrochloride (B599025) hemihydrate. rsc.org This was achieved through a sequence involving the methylation of the N3-amine group of a cobalt(III) complex containing a related chiral ligand, followed by the reductive removal of the cobalt center. rsc.org This demonstrates how the inherent chirality of this compound can be transferred and elaborated upon to create new chiral building blocks.
The design of these ligands often focuses on creating a well-defined chiral pocket around the metal center. This is crucial for achieving high levels of enantioselectivity in catalytic transformations. The dimethylamino group and the propanoic acid moiety can be chemically modified to introduce bulky substituents or additional coordinating groups, further refining the ligand's stereochemical influence.
Coordination Chemistry with Transition Metals
The coordination chemistry of this compound and its derivatives with transition metals is fundamental to their application in catalysis. The molecule can act as a bidentate ligand, coordinating to a metal center through the oxygen atoms of the carboxylate group and the nitrogen atom of the dimethylamino group.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving this compound and its derivatives has been explored with various transition metals, most notably cobalt(III). rsc.org Efficient syntheses of chiral Co(III) complexes with related 2,3-diaminopropanoic acid (A2pr) have been developed where the amino acid coordinates in a didentate fashion through the carboxylate and the N2-amine. rsc.org
In a specific example, the methylation of the N3-amine group of Λ(+)578-[(en)2Co(S-A2pr(H+)O)]Cl3·H2O led to the formation of the (S)-4-azaleucine complex, Λ(+)578-(en)2Co(S-A2pr(Me2H+)O)3. rsc.org This complex serves as a key intermediate from which enantiopure (+)-(S)-2-amino-3-(dimethylamino)propanoic acid can be obtained. rsc.org The characterization of these complexes often involves a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction to unequivocally determine their three-dimensional structure.
| Complex | Metal Ion | Key Features | Reference |
| rac-(p)-[(tren)Co(A2pr(Me2H+)O)]Zn2Cl7·3H2O | Co(III), Zn(II) | Intermediate in the synthesis of racemic 4-azaleucine. | rsc.orgrsc.org |
| Λ(+)578-(en)2Co(S-A2pr(Me2H+)O)3 | Co(III) | Precursor to enantiopure (+)-(S)-2-amino-3-(dimethylamino)propanoic acid. | rsc.org |
Table 1: Examples of Metal Complexes Incorporating a Derivative of this compound.
Stereochemical Influence of the Ligand in Metal-Catalyzed Transformations
The stereochemistry of the ligand plays a pivotal role in directing the stereochemical outcome of metal-catalyzed reactions. In the context of cobalt(III) complexes, the absolute configuration of the starting chiral ligand dictates the stereochemistry of the resulting products. rsc.org
For example, the syntheses of Λ(+)578- and Δ(–)578-[(en)2Co(S-A2pr(H+)O)]Cl3·H2O were achieved with retention of stereochemistry from the corresponding aspartato complexes. rsc.org This stereoretentive transformation highlights the robustness of the chiral information embedded within the ligand framework during chemical modifications. Furthermore, studies on the epimerization of related complexes, such as Λ-[(en)2Co(S-A2prO)]2+, have provided insights into the stereochemical stability of these systems under different conditions. rsc.org While epimerization was observed in the presence of a base, the complex was found to be stable against epimerization in acidic conditions. rsc.org
Applications in Asymmetric Catalysis as Chiral Ligands
The primary application of chiral ligands derived from this compound and related structures is in the field of asymmetric catalysis. By coordinating to a catalytically active metal center, these ligands can create a chiral environment that favors the formation of one enantiomer of the product over the other.
While the direct use of this compound as a ligand in widely applied catalytic reactions is not extensively documented in the provided search results, the principles of its design and coordination chemistry are central to the development of effective chiral catalysts. The ability to synthesize enantiomerically pure amino acids like (+)-(S)-2-amino-3-(dimethylamino)propanoic acid through metal complexation demonstrates a key application in providing chiral building blocks for the synthesis of more complex catalysts and chiral auxiliaries. rsc.org
The broader field of asymmetric catalysis heavily relies on the availability of a diverse array of chiral ligands. The synthetic strategies developed for compounds related to this compound contribute to this toolbox, enabling the synthesis of novel ligands with tailored steric and electronic properties for specific catalytic transformations.
Catalytic Applications of R 2 Dimethylamino Propanoic Acid and Its Derivatives
Organocatalysis Utilizing the Dimethylamino Moiety as a Nucleophilic Chiral Amine
The dimethylamino group in (R)-2-(Dimethylamino)propanoic acid and its derivatives can function as a nucleophilic chiral amine catalyst. psu.edu This catalytic activity is rooted in the ability of the nitrogen atom to donate its lone pair of electrons, initiating a variety of chemical transformations. Chiral amines are a significant class of organocatalysts, capable of promoting a wide range of asymmetric reactions to produce optically enriched products. psu.eduscribd.com
The development of chiral 4-(dimethylamino)pyridine (DMAP) analogues has been a cornerstone in nucleophilic organocatalysis. acs.org These catalysts leverage the enhanced nucleophilicity of the pyridine (B92270) nitrogen due to the electron-donating dimethylamino group. acs.org While this compound is not a direct analogue of DMAP, the principle of the dimethylamino group acting as the nucleophilic center is a shared feature. The presence of the chiral center adjacent to the dimethylamino group in this compound allows for the potential for enantioselective catalysis.
In many reactions catalyzed by nucleophilic amines, the initial step involves the attack of the amine on an electrophilic substrate, such as an acid anhydride (B1165640), to form a reactive intermediate. scispace.com This intermediate is then more susceptible to attack by a nucleophile, leading to the formation of the desired product and regeneration of the amine catalyst. scispace.com The chirality of the amine catalyst influences the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.
Asymmetric Induction in Organic Transformations
Asymmetric induction is a critical aspect of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. This compound and its derivatives have shown potential in inducing asymmetry in various organic transformations. The inherent chirality of these molecules can direct the stereochemical course of a reaction, leading to the formation of a chiral product from an achiral or racemic starting material. du.ac.in
One of the primary ways asymmetric induction is achieved is through the use of chiral catalysts. In this context, derivatives of this compound can act as ligands for metal catalysts or as organocatalysts themselves. For instance, N,N-Dimethyl-β-alanine, a related compound, has been effectively used as a ligand in palladium-catalyzed Heck reactions. acs.org Kinetic and theoretical studies have suggested that this ligand facilitates a faster oxidative addition of an aryl halide to the palladium center compared to N,N-dimethylglycine. acs.org This enhancement in catalytic activity highlights the potential of N,N-dimethylated amino acids in transition metal catalysis.
The effectiveness of asymmetric induction is often quantified by the enantiomeric excess (e.e.), which measures the degree to which one enantiomer is favored over the other. High enantiomeric excess is a key goal in the synthesis of pharmaceuticals and other biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect. mdpi.com The design and application of chiral catalysts and auxiliaries derived from compounds like this compound are therefore of significant interest.
Role as a Chiral Auxiliary in Catalytic Cycles
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. du.ac.in After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Derivatives of this compound can serve as effective chiral auxiliaries.
The general strategy involves attaching the chiral auxiliary to an achiral substrate, performing the diastereoselective reaction, and then cleaving the auxiliary. du.ac.in For example, in aldol (B89426) reactions, a chiral oxazolidinone derived from an amino acid can be used as an auxiliary to control the stereochemistry of the newly formed stereocenters. orgsyn.org The chiral auxiliary creates a biased environment, forcing the reaction to proceed through a lower energy transition state that leads to the desired diastereomer. orgsyn.org
The choice of the chiral auxiliary is crucial for the success of the asymmetric transformation. An ideal auxiliary should be readily available in enantiomerically pure form, easily attached to and removed from the substrate under mild conditions, and should induce a high degree of stereoselectivity. While specific examples detailing the use of this compound itself as a chiral auxiliary are not prevalent in the provided search results, the principles of using chiral amino acid derivatives are well-established. For instance, the synthesis of (R)-tolterodine has been approached using a chiral auxiliary-mediated conjugate addition. core.ac.uk
Zwitterionic Forms in Catalytic Processes
Amino acids, including this compound, can exist as zwitterions, which are molecules that contain both a positive and a negative charge. The zwitterionic form arises from an internal acid-base reaction where the carboxylic acid protonates the amino group. This dual nature can be exploited in catalytic processes. google.com
The zwitterionic form of a catalyst can influence its solubility, stability, and catalytic activity. In some cases, the zwitterionic nature is crucial for the catalytic cycle. For example, in certain coupling reactions, the zwitterionic form of a ligand can facilitate the reaction. A patent describes a method where a derivative of this compound, specifically (R)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid, can be used in its zwitterionic form for a coupling reaction. google.com
Furthermore, zwitterionic compounds, particularly those containing sulfonic acid and nitrogen atoms, have been developed as catalysts for esterification reactions. google.com While not directly this compound, this demonstrates the principle of using zwitterionic structures in catalysis. The presence of both acidic and basic moieties within the same molecule can lead to unique catalytic properties and reaction pathways.
The table below summarizes the catalytic applications discussed:
| Catalytic Application | Role of this compound or its Derivatives | Key Features |
| Organocatalysis | Acts as a nucleophilic chiral amine. psu.edu | The dimethylamino group provides nucleophilicity, while the chiral center directs stereoselectivity. psu.eduacs.org |
| Asymmetric Induction | Serves as a chiral ligand for metal catalysts or as an organocatalyst. du.ac.inacs.org | Induces the preferential formation of one enantiomer in a chemical reaction. acs.orgmdpi.com |
| Chiral Auxiliary | Temporarily incorporated into a substrate to control stereochemistry. du.ac.in | Creates a diastereomeric intermediate, leading to an enantiomerically enriched product after removal. du.ac.inorgsyn.org |
| Zwitterionic Catalysis | The zwitterionic form can participate in catalytic cycles. google.com | Influences solubility, stability, and can provide both acidic and basic sites for catalysis. google.comgoogle.com |
Advanced Spectroscopic and Computational Characterization of R 2 Dimethylamino Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For (R)-2-(Dimethylamino)propanoic acid, various NMR methods provide a comprehensive picture of its atomic connectivity and spatial arrangement.
Advanced ¹H and ¹³C NMR Techniques
¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum, the proton on the alpha-carbon (α-H) typically appears as a quartet due to coupling with the adjacent methyl protons. In one study, the α-proton of a related dimethylamino propionic acid derivative was observed at a chemical shift of approximately 4.45 ppm. biorxiv.org The protons of the two N-methyl groups often present as a single peak due to rapid rotation around the C-N bond, while the methyl group protons on the propanoic acid backbone appear as a doublet.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (highest ppm value). The α-carbon, attached to the nitrogen atom, is also significantly deshielded. The carbons of the N-methyl groups and the propanoic acid methyl group appear at higher fields. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift. docbrown.info For instance, the downfield chemical shift of the N,N-dimethyl groups in a similar compound was noted at δ13C = 45.2 ppm. biorxiv.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and Related Structures
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-H | ~3.7 - 4.5 | ~60 - 70 |
| N(CH₃)₂ | ~2.8 - 2.9 | ~40 - 46 |
| CH₃ (propanoic) | ~1.5 - 1.6 | ~15 - 20 |
| COOH | Not typically observed | ~170 - 180 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
2D NMR Experiments (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms. gre.ac.ukscience.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the α-proton and the protons of the C3 methyl group, confirming their adjacent relationship. biorxiv.org
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This experiment is invaluable for assigning the proton and carbon signals to specific atoms in the molecule. For example, the signal of the α-proton would show a correlation to the signal of the α-carbon. biorxiv.orggre.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between carbon and proton atoms, typically over two or three bonds. This is crucial for piecing together the molecular skeleton. For instance, HMBC correlations would be expected from the N-methyl protons to the α-carbon, and from the α-proton to the carbonyl carbon of the carboxylic acid group. biorxiv.orggre.ac.uk
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These vibrations are specific to the types of bonds and functional groups present.
In the IR spectrum of this compound, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (a strong, sharp band around 1700-1730 cm⁻¹), C-H stretching vibrations (around 2800-3000 cm⁻¹), and C-N stretching vibrations (typically in the 1000-1350 cm⁻¹ region).
Raman spectroscopy provides information about the polarizability of the molecular bonds. arxiv.organalyzeiq.com The C=O stretch is also observable in the Raman spectrum, as are the various C-H and C-C bond vibrations. The symmetric stretches of non-polar groups often give rise to strong Raman signals.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |
| C=O (Carboxyl) | Stretching | 1700 - 1730 |
| C-H | Stretching | 2800 - 3000 |
| C-N | Stretching | 1000 - 1350 |
| C-O | Stretching | 1210 - 1320 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. rsc.org For this compound (C₅H₁₁NO₂), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. This high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. nih.govresearchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation.
For this compound, common fragmentation pathways would involve the loss of small neutral molecules such as water (H₂O) from the carboxylic acid group or the loss of the entire carboxyl group as COOH or CO₂. Cleavage of the Cα-Cβ bond is also a likely fragmentation pathway. The dimethylamino group can influence fragmentation, potentially leading to the formation of a stable iminium ion. nih.gov Analysis of these fragmentation patterns provides valuable confirmation of the compound's structure. docbrown.infoaip.orgnist.gov
Table 3: Predicted Fragmentation Ions for this compound in Mass Spectrometry
| Precursor Ion (M+H)⁺ | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |
| 118.0863 | Loss of water | 100.0757 | H₂O |
| 118.0863 | Loss of formic acid | 72.0808 | HCOOH |
| 118.0863 | Loss of dimethylamine | 73.0284 | (CH₃)₂NH |
Note: The m/z values are calculated based on the monoisotopic masses of the most common isotopes.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method would reveal the exact bond lengths, bond angles, and torsion angles of the molecule in its solid state. The crystal structure would likely show the formation of a zwitterion, where the carboxylic acid group is deprotonated (COO-) and the amino group is protonated (NH+). This is a common feature for amino acids.
The solid-state structure is expected to be stabilized by a network of intermolecular hydrogen bonds. These interactions would primarily involve the carboxylate oxygen atoms and the hydrogen atoms of the protonated dimethylamino group, as well as potentially the alpha-hydrogen. The specific packing arrangement of the molecules in the crystal lattice would be determined by the optimization of these hydrogen bonding interactions and other non-covalent forces, such as van der Waals interactions.
Table 1: Representative Crystallographic Data for a Similar Amino Acid Derivative (Note: This table is illustrative and based on data for a related compound due to the scarcity of published crystallographic data for this compound.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | 13.030 (3) |
| b (Å) | 10.985 (2) |
| c (Å) | 19.925 (4) |
| β (°) | 93.25 (3) |
| V (ų) | 2847.4 (10) |
| Z | 4 |
Theoretical and Computational Chemistry Studies
Computational chemistry provides a powerful lens through which to investigate the molecular properties of this compound in great detail, complementing experimental findings.
Density Functional Theory (DFT) Calculations of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry in the gas phase. materialsciencejournal.orgjcsp.org.pk This optimization provides theoretical predictions of bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data if available.
The electronic structure analysis from DFT reveals the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties.
Molecular Electrostatic Potential (MESP) Analysis
Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution within a molecule. rsc.org The MESP map displays regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. researchgate.netnih.gov For this compound, the MESP would show a region of high negative potential (typically colored red) around the carboxylate oxygen atoms, indicating their electron-rich nature and propensity to act as hydrogen bond acceptors. Conversely, a region of positive potential (typically colored blue) would be observed around the protonated dimethylamino group and the alpha-hydrogen, highlighting their electron-deficient character and ability to act as hydrogen bond donors. materialsciencejournal.orgresearchgate.net
HOMO/LUMO Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich carboxylate group, while the LUMO may be distributed over the rest of the molecule. jcsp.org.pk
Table 2: Typical Calculated HOMO-LUMO Energies for a Similar Organic Molecule (Note: This table is illustrative and based on data for a related compound.)
| Orbital | Energy (eV) |
| HOMO | -5.44 |
| LUMO | -1.21 |
| Energy Gap (ΔE) | 4.23 |
Conformation Analysis and Energy Minimization
This compound possesses rotational freedom around its single bonds, leading to various possible conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable, low-energy conformers. mdpi.com This is typically achieved through computational methods that calculate the potential energy of the molecule as a function of its torsion angles. Energy minimization procedures are then used to locate the structures corresponding to energy minima on the potential energy surface. For this molecule, key rotations would be around the Cα-C(OOH) and Cα-N bonds. The results of such an analysis would provide insight into the preferred shapes of the molecule in different environments.
Spectroscopic Property Prediction (e.g., theoretical IR, NMR shifts)
Computational chemistry can also be used to predict spectroscopic properties. Theoretical calculations of infrared (IR) vibrational frequencies can aid in the assignment of experimental IR spectra. researchgate.net Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. organicchemistrydata.org These theoretical spectra provide a valuable tool for interpreting and confirming experimental data. materialsciencejournal.org For this compound, theoretical IR spectra would show characteristic peaks for the C=O stretch of the carboxylate group and the N-H stretches of the dimethylamino group. Theoretical NMR calculations would predict the chemical shifts for the different protons and carbons in the molecule, reflecting their unique electronic environments.
Biochemical and Non Human Biological Research Applications of R 2 Dimethylamino Propanoic Acid
Investigation of Interactions with Non-Human Enzymes and Receptors
The unique structure of (R)-2-(Dimethylamino)propanoic acid and its derivatives makes them useful for studying interactions with non-human biological targets like enzymes and receptors. The dimethylamino group provides a permanently methylated amine that can influence binding affinity, selectivity, and metabolic stability compared to its primary or secondary amine counterparts.
Research has been conducted on esterified derivatives of 2-(dimethylamino)propanoic acid to assess their biological activity. For instance, dodecyl 2-(dimethylamino)propanoate (DDAIP) was synthesized in its (R), (S), and racemic forms to evaluate its potency as a transdermal permeation enhancer. Studies found no significant differences in activity between the stereoisomers in this context. cuni.cz
Furthermore, complex molecules incorporating a dimethylamino propanoic acid-like substructure have been evaluated for their receptor interactions. Verlukast, a potent and selective leukotriene D4 antagonist, contains a 3-(((3-(2-(7-chloro-2-quinolinyl)-(E)-ethenyl)phenyl)((3-(dimethylamino)-3-oxopropyl)thio)methyl)thio)propanoic acid structure. Its inhibitory activity was assessed in binding assays using lung homogenates from guinea pigs. cdnsciencepub.com These studies demonstrate how the specific chemical properties of such moieties contribute to high-affinity receptor binding.
| Compound | Research Focus | Non-Human System/Model | Key Findings | Reference |
|---|---|---|---|---|
| Dodecyl 2-(dimethylamino)propanoate (DDAIP) | Evaluation of stereoisomers as transdermal permeation enhancers | In vitro skin models | No significant difference in activity was observed between the (R), (S), and racemic forms. | cuni.cz |
| Verlukast | Leukotriene D4 receptor antagonism | Guinea-pig lung homogenates | Potent inhibitor of [3H]leukotriene D4 binding with an IC50 value of 3.1 ± 0.5 nM. | cdnsciencepub.com |
Role in Non-Human Metabolic Pathways
Direct metabolic studies on this compound are not extensively documented. However, the metabolic fate of structurally related compounds, particularly N,N-dimethylaniline, has been investigated in non-human models, providing insights into potential biotransformation pathways for the dimethylamino group.
Studies using isolated rat hepatocytes showed that the metabolism of N,N-dimethylaniline proceeds via two primary routes: N-demethylation to form N-methylaniline and aniline, and N-oxidation to yield N,N-dimethylaniline N-oxide. nih.govwikipedia.org A subsequent study identified a novel N-glucuronide conjugate of N-methylaniline, indicating that conjugation is a significant metabolic pathway for secondary amine metabolites in rat hepatocytes. nih.gov Research on another complex molecule, N,N-dimethylaniline-heliamine, in rats further confirmed that demethylation, dehydrogenation, glucuronidation, and sulfation are the main metabolic processes. mdpi.com These findings suggest that if this compound enters systemic circulation in a non-human model, its dimethylamino group would likely be susceptible to similar enzymatic processes, primarily mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. nih.gov
| Metabolic Process | Resulting Metabolite(s) | Enzyme System Implicated | Reference |
|---|---|---|---|
| N-Demethylation | N-methylaniline, Aniline | Cytochrome P450 (CYP) | nih.govmdpi.com |
| N-Oxidation | N,N-dimethylaniline N-oxide | Flavin-containing monooxygenase (FMO), CYP | nih.govnih.gov |
| N-Glucuronidation (of metabolite) | N-methylaniline N-glucuronide | Uridine diphosphate (B83284) glucuronosyltransferases (UGT) | nih.govmdpi.com |
| Sulfation | Sulfate conjugates | Sulfotransferases (SULTs) | mdpi.com |
Use as a Chemical Probe in Biochemical Systems
While this compound itself is not intrinsically a probe, its scaffold is fundamental to the design of advanced chemical probes used in biochemical research. By attaching a reporter group, such as a fluorophore, to the amino acid structure, scientists can create tools to investigate complex biological phenomena like protein-protein interactions and receptor distribution. scispace.com
The utility of this scaffold is exemplified by several fluorescent probes derived from related structures:
Dansylalanine (2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid): This fluorescent amino acid has been genetically encoded into proteins in Saccharomyces cerevisiae (yeast). Its environment-sensitive fluorescence was used to monitor the unfolding of human superoxide (B77818) dismutase, demonstrating its utility as a probe for protein conformational changes. acs.org
6-N,N-dimethylamino-2,3-naphthalimide (6DMN) derivatives: An amino acid containing the 6DMN fluorophore was incorporated into δ-selective opioid peptides. These probes are designed to be weakly fluorescent in aqueous environments but become highly fluorescent upon binding to the hydrophobic environment of a receptor, making them excellent tools for studying receptor distribution and internalization via confocal microscopy. scispace.com
4-(4-dimethylaminostyrl)-N-methylpyridinium (ASP+): This fluorescent molecule, which includes a dimethylamino group, is a substrate for various neurotransmitter transporters. Its uptake can be monitored using fluorescence microscopy to study the real-time kinetics and mechanisms of these transporters in cell-based assays. google.com
These examples highlight a key application of the dimethylamino-propanoic acid backbone: serving as a versatile and biocompatible linker to which functional moieties can be attached for probing biological systems. nih.gov
Studies on Non-Human Neurotransmitter System Modulation
The dimethylamino moiety is present in various compounds that interact with non-human neurotransmitter systems. While direct studies on this compound are limited, research on related molecules provides evidence for its potential to be incorporated into neurologically active agents.
For example, the fluorescent probe ASP+, which contains a dimethylamino group, has been shown to be a substrate for the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT) in non-human cell models. google.com This indicates that the dimethylamino structure is recognized and transported by these critical components of monoaminergic systems. Such probes are invaluable for studying the function and regulation of neurotransmitter reuptake, a key process in synaptic signaling. google.commdpi.com
Computational and experimental studies in rodent and non-human primate models are often used to predict and measure how drugs modulate neurotransmitter release. nih.gov The chemical properties of a molecule, including moieties like the dimethylamino group, are critical for its interaction with receptors and transporters. For instance, in the development of novel antidepressants, molecules are designed to interact with serotonin or dopamine receptors, and these molecules sometimes feature N-alkylated groups to tune their pharmacological profile. mdpi.com The incorporation of a residue like this compound into a peptide or small molecule could therefore be a strategy to modulate its interaction with targets in the central nervous system.
Exploration of Amino Acid Interactions in Protein Folding Models
The study of protein folding, the process by which a polypeptide chain acquires its functional three-dimensional structure, can be greatly aided by the incorporation of ncAAs. nih.gov Introducing an amino acid with unique properties, such as this compound, can help elucidate the forces and interactions that govern the folding process.
The dimethylamino group of (R)-N,N-dimethylalanine introduces specific characteristics not found in canonical amino acids:
Steric Hindrance: The two methyl groups on the alpha-amine create more steric bulk than the single hydrogen in natural L-amino acids. Incorporating this residue into a polypeptide chain can restrict the conformational freedom of the backbone (phi and psi angles), potentially favoring or destabilizing specific secondary structures like α-helices or β-sheets. mdpi.com
Lack of Hydrogen Bond Donation: The tertiary amine of the dimethylamino group cannot act as a hydrogen bond donor, unlike the secondary amines of all other proteinogenic amino acids (except proline). This prevents its participation in the hydrogen-bonding networks that are fundamental to the stability of secondary structures. unifi.it This property can be exploited to probe the importance of a specific hydrogen bond in a protein's fold.
Hydrophobicity and Basicity: The dimethylamino group alters the local hydrophobicity and basicity compared to a standard amino group, which can influence tertiary interactions within the hydrophobic core of a protein or at its surface.
Development of Novel Materials and Functional Systems Incorporating R 2 Dimethylamino Propanoic Acid
Surface Modification and Adsorption Studies Utilizing Functional Groups
The functional groups of (R)-2-(Dimethylamino)propanoic acid—a tertiary amine and a carboxylic acid—suggest its potential for surface modification and adsorption on various substrates. Carboxylic acids are known to have a high affinity for metal oxide surfaces, while amino groups can also facilitate binding. mdpi.com
However, specific research detailing the use of this compound for surface modification is not prevalent in the existing literature. General studies on the adsorption of propanoic acid on materials like activated charcoal have been conducted, investigating factors such as pH, concentration, and temperature. researchgate.net Additionally, the surface modification of nanoparticles with various ligands, including those with amine or carboxyl functionalities, is a broad area of research aimed at improving dispersibility and functionality. mdpi.comacs.org For instance, the modification of nickel nanorods with carboxylic acids has been reported. mdpi.com
Q & A
Q. What are the established synthetic routes for (R)-2-(Dimethylamino)propanoic acid, and how can its enantiomeric purity be ensured?
The synthesis of this compound typically involves reductive amination or chiral resolution. For example, a modified Eschweiler-Clarke reaction using amino acids like L-histidine as starting materials, with formaldehyde and sodium cyanoborohydride, has been reported to achieve selective dimethylation of the α-amino group . To ensure enantiomeric purity, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis with cyclodextrin additives is recommended. Post-synthesis characterization via H/C NMR and polarimetry can confirm stereochemical integrity .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify the dimethylamino group ( ppm for N–CH) and carboxylic acid protons ( ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns, particularly for detecting impurities in deuterated analogs .
- X-ray Crystallography : For resolving absolute configuration, especially when crystallized as salts (e.g., hydrochloride) .
Q. How is this compound utilized in medicinal chemistry research?
This compound serves as a chiral building block for peptidomimetics and enzyme inhibitors. Its dimethylamino group enhances solubility and bioavailability, making it valuable in designing prodrugs or targeting neurotransmitter receptors. For example, derivatives have been explored as modulators of GABA receptors or substrates for amino acid decarboxylases .
Advanced Research Questions
Q. What strategies address challenges in stereoselective synthesis of this compound derivatives under mild conditions?
Asymmetric catalysis using chiral ligands (e.g., BINAP-ruthenium complexes) can achieve high enantiomeric excess (ee >95%) in hydrogenation steps . Alternatively, enzymatic resolution with lipases or transaminases offers eco-friendly routes. Recent studies highlight the use of immobilized enzymes in continuous-flow systems to improve yield and scalability .
Q. How can computational modeling optimize the design of this compound-based inhibitors?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding affinities to target proteins like kinases or proteases. Density functional theory (DFT) calculations (B3LYP/6-31G*) assess electronic properties of the dimethylamino group, guiding structural modifications to enhance potency .
Q. How should researchers resolve contradictory data on the biological activity of this compound enantiomers?
Discrepancies often arise from impurities or assay conditions. A stepwise approach includes:
- Reproducing assays with rigorously purified enantiomers (via preparative HPLC).
- Validating target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
- Meta-analysis of structure-activity relationships (SAR) across analogs to identify substituents influencing activity (e.g., bromophenyl groups enhancing receptor selectivity) .
Methodological Considerations
Q. What protocols ensure stability during storage of this compound?
Store the compound at −20°C under inert gas (argon) to prevent oxidation of the tertiary amine. Lyophilization or formulation as a hydrochloride salt improves long-term stability. Periodic purity checks via TLC (silica gel, ethanol:ammonia 9:1) are advised .
Q. How can isotopic labeling (e.g., 13^{13}13C, 2^22H) of this compound aid in metabolic studies?
Labeling the dimethylamino group with C enables tracking via NMR in metabolic flux analysis. Deuterated analogs (e.g., CD groups) are used in pharmacokinetic studies with LC-MS/MS to distinguish endogenous and exogenous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
